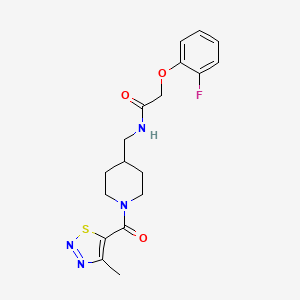
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a chemical compound that has gained importance in the field of scientific research due to its potential therapeutic applications. This compound, also known as CHIR-99021, is a selective inhibitor of glycogen synthase kinase 3 (GSK-3) and has been shown to affect various signaling pathways in cells.
Scientific Research Applications
Antitumor Applications
Antitumor Properties
The compound has been explored for its potential in treating tumors. Specifically, a derivative of this compound, CP724,714, demonstrates significant antitumor activity, highlighting its potential in oncology research (Bang-guo, 2008).
Cancer Cell Line Effectiveness
Research shows that certain derivatives of this compound selectively influence non-small cell lung and CNS cancer cell lines, with notable efficacy on specific cell lines like HOP-92 and U251 (Berest et al., 2011).
Anti-Ulcerogenic and Anti-Colitis Activities
- Curative Activity Against Ulcers: Several derivatives of this compound have shown significant curative activity against ulcers, including those induced by acetic acid, suggesting a potential role in treating gastrointestinal disorders (Alasmary et al., 2017).
Pharmaceutical Synthesis
Synthesis in Drug Development
The compound has been synthesized in various forms for potential applications in drug development, demonstrating its versatility in medicinal chemistry (Ripin et al., 2005).
Synthesis of Peptidomimetic Building Blocks
Derivatives of this compound have been used in the synthesis of novel peptidomimetic building blocks, showcasing its utility in advanced pharmaceutical research (Marinko et al., 2000).
Other Applications
Structural Studies and Properties
Structural aspects of related amide containing isoquinoline derivatives have been studied, contributing to a deeper understanding of the compound's properties (Karmakar et al., 2007).
Analgesic Activity
Derivatives of this compound have been synthesized and shown to possess significant analgesic activity, indicating its potential in pain management (Osarodion, 2023).
Pesticidal Activities
Some derivatives have been found to exhibit considerable antibacterial and insecticidal activities, expanding the scope of its applications beyond pharmaceuticals (Misra & Gupta, 1982).
H1-Antihistaminic Agents
The compound has been used to synthesize novel H1-antihistaminic agents, highlighting its relevance in allergy treatment research (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-26-13-7-12-21-18(25)14-27-20-23-17-11-6-5-10-16(17)19(24-20)22-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDGJSIJEXCUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)

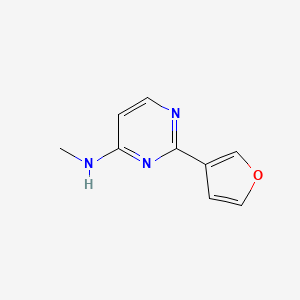

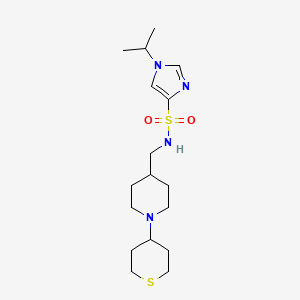
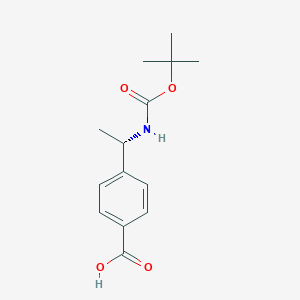
![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)
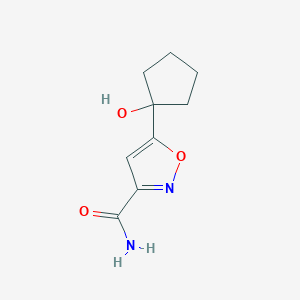
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)
![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)
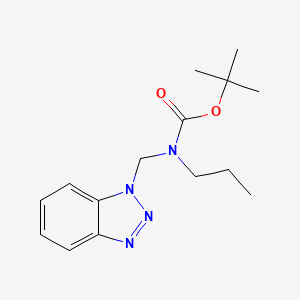
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)
